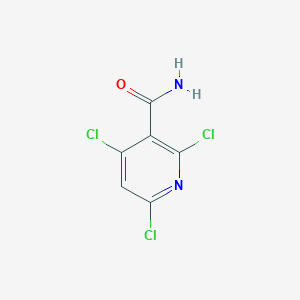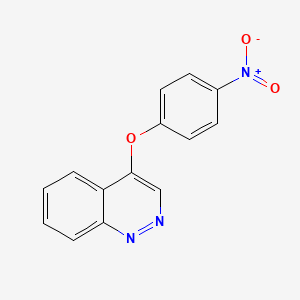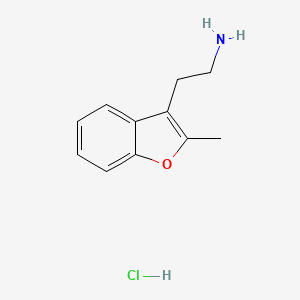
5-Bromo-2-methylpyridin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The efficient synthesis of 5-Bromo-2-methylpyridin-4-ol involves palladium-catalyzed Suzuki cross-coupling reactions. Specifically, it can be synthesized by coupling 5-bromo-2-methylpyridin-3-amine (1) with N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) using arylboronic acids .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Novel Derivatives
- Suzuki Cross-Coupling Reaction : 5-Bromo-2-methylpyridin-4-ol plays a pivotal role in the palladium-catalyzed Suzuki cross-coupling reaction. This method synthesizes various novel pyridine derivatives, offering moderate to good yield. These derivatives, investigated through Density Functional Theory (DFT), show potential as chiral dopants for liquid crystals, along with diverse biological activities including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Radiosensitizing Agents and DNA Interaction
- Bromopyridone Nucleotide Analogues : this compound derivatives, specifically BrdU (5-Bromo-2'-deoxyuridine), have been explored as radiosensitizing agents. These compounds can be incorporated into DNA by polymerases, forming interstrand cross-links under anoxic conditions, enhancing the efficacy of ionizing radiation in tumor treatment (Rudra et al., 2015).
Antibacterial Properties
- Schiff Base Compounds : Derivatives of this compound, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, exhibit significant antibacterial properties. These compounds, analyzed through crystal structure and IR spectra, show promising antibacterial activities against various strains (Wang et al., 2008).
Applications in Stem Cell Research
- Neural Stem Cell Differentiation : Bromodeoxyuridine (BrdU), a derivative of this compound, is used in stem cell research. Exposure to BrdU results in the loss of stem cell markers and induces glial differentiation in neural stem cells, highlighting its potential in studying cell differentiation and DNA replication (Schneider & d’Adda di Fagagna, 2012).
Chemical Synthesis and Reactions
- Reactivity in Chemical Synthesis : Studies on the reactivity of this compound in various chemical reactions have been conducted, exploring its role in synthesizing diverse chemical compounds. These reactions include the synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines and the formation of various chemical bonds (Peterson & Tolman, 1977).
Antiviral Properties
- Antiviral Activity : Some derivatives of this compound have been studied for their potential antiviral properties, specifically against retroviruses such as HIV. These studies focus on the synthesis and biological evaluation of these compounds, revealing their potential in antiviral therapy (Hocková et al., 2003).
Metal Complexes and Coordination Chemistry
- Synthesis of Metal Complexes : Research includes the synthesis and characterization of metal complexes involving this compound derivatives. These studies explore the electrochemical properties and potential applications in coordination chemistry (Schwab et al., 2002).
Molecular Docking and Theoretical Studies
- Molecular Docking and DFT Studies : The compound's interactions with various biological targets have been investigated through molecular docking and Density Functional Theory (DFT). These studies provide insights into its potential biological activities and interactions at the molecular level (Premkumar et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQXWJDCQRQDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


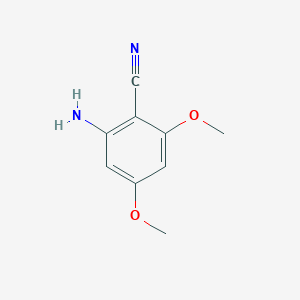

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)



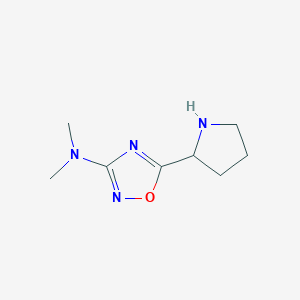
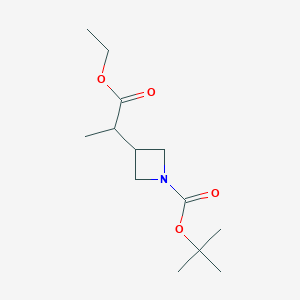
![(3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide](/img/structure/B1379319.png)

